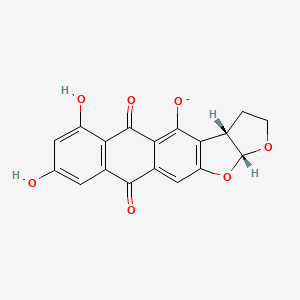

versicolorin B(1-)

Description

The Significance of Polyketide Pathways in Filamentous Fungi

A major class of fungal secondary metabolites are polyketides, which are synthesized through the polyketide pathway. researchgate.netresearchgate.net This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, by large, multifunctional enzymes called polyketide synthases (PKSs). researchgate.netannualreviews.org The resulting polyketide chains can undergo various modifications such as cyclization, reduction, and aromatization, leading to a vast diversity of final products. nih.gov

Filamentous fungi are particularly rich sources of polyketide-derived metabolites, which have significant applications in medicine and agriculture. researchgate.netasm.org Notable examples include the cholesterol-lowering drug lovastatin (B1675250) and various antibiotics. asm.orgamazonaws.com The genes responsible for the biosynthesis of a specific polyketide are often found clustered together in the fungal genome, facilitating their coordinated regulation and expression. researchgate.netamazonaws.com

Versicolorin (B1264617) B as a Key Intermediate in Aflatoxin Biosynthesis in Aspergillus Species

Versicolorin B is a crucial intermediate in the biosynthetic pathway of aflatoxins, a group of highly toxic and carcinogenic mycotoxins produced primarily by fungi of the Aspergillus genus, such as Aspergillus flavus and Aspergillus parasiticus. uniprot.orgnih.govnih.gov Aflatoxins are considered some of the most potent naturally occurring carcinogens and pose a significant threat to food safety and public health. researchgate.netiarc.fr

The biosynthesis of aflatoxins is a complex, multi-step enzymatic process. annualreviews.org Versicolorin B occupies a pivotal branch point in this pathway. annualreviews.org It is formed from the precursor versiconal (B1263273) through the action of the enzyme versicolorin B synthase, encoded by the aflK gene. annualreviews.orgmdpi.comuniprot.org This step is critical as it establishes the bisfuran ring system, a structural feature important for the mutagenic activity of aflatoxins. uniprot.orguniprot.org

From versicolorin B, the pathway can diverge. The conversion of versicolorin B to versicolorin A, catalyzed by the enzyme versicolorin B desaturase (aflL), leads to the production of aflatoxin B1 and G1. annualreviews.orguniprot.orgtandfonline.com Alternatively, versicolorin B can be a precursor for aflatoxins B2 and G2. uniprot.org The relative activities of the enzymes acting on versicolorin B can therefore influence the profile of aflatoxins produced by the fungus. tandfonline.com

Historical Context of Versicolorin B Research within Mycotoxin Studies

The study of versicolorin B is intrinsically linked to the broader research on mycotoxins, particularly aflatoxins, which gained significant attention following the "Turkey X disease" outbreak in England in 1960 that was traced to aflatoxin-contaminated peanut meal. nih.gov This event spurred intensive research into the biosynthesis and toxicology of aflatoxins.

Early research in the 1960s led to the isolation and structural elucidation of several metabolites from Aspergillus versicolor, including three new pigments named versicolorin A, B, and C. tandfonline.com Versicolorin B was identified as an orange-yellow crystalline compound. tandfonline.com Subsequent feeding experiments and studies with blocked mutants of Aspergillus species confirmed the role of versicolorin B as a precursor in the aflatoxin biosynthetic pathway. tandfonline.com The identification of the enzymes and genes involved in the conversion of versicolorin B, such as versicolorin B synthase and desaturase, further solidified its importance in mycotoxin research. annualreviews.orgtandfonline.com The ongoing investigation into the regulation of the aflatoxin biosynthetic pathway continues to highlight the central role of versicolorin B. mdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H11O7- |

|---|---|

Molecular Weight |

339.3 g/mol |

IUPAC Name |

(4S,8R)-16,18-dihydroxy-13,20-dioxo-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaen-2-olate |

InChI |

InChI=1S/C18H12O7/c19-6-3-8-12(10(20)4-6)16(22)14-9(15(8)21)5-11-13(17(14)23)7-1-2-24-18(7)25-11/h3-5,7,18-20,23H,1-2H2/p-1/t7-,18+/m0/s1 |

InChI Key |

BABJNKGTTYCTOO-ULCDLSAGSA-M |

Isomeric SMILES |

C1CO[C@H]2[C@@H]1C3=C(O2)C=C4C(=C3[O-])C(=O)C5=C(C4=O)C=C(C=C5O)O |

Canonical SMILES |

C1COC2C1C3=C(O2)C=C4C(=C3[O-])C(=O)C5=C(C4=O)C=C(C=C5O)O |

Origin of Product |

United States |

Biosynthetic Pathway of Versicolorin B

Early Stage Precursors and Intermediate Formation

The journey to versicolorin (B1264617) B begins with simple acetate (B1210297) units and progresses through a cascade of complex chemical transformations.

Conversion of Acetate Units to Norsolorinic Acid

The biosynthesis of versicolorin B is initiated from acetate and malonate, which are condensed to form a polyketide chain. nih.govcdnsciencepub.com A dedicated fatty acid synthase (FAS) and a polyketide synthase (PKS) work in concert to produce the first stable intermediate, norsolorinic acid. acs.orgresearchgate.net Specifically, a hexanoyl starter unit, derived from acetyl-CoA and malonyl-CoA, is extended by seven malonyl-CoA units. nih.govnih.gov This process involves several enzymes encoded by genes within the aflatoxin gene cluster, including aflA (fas-2) and aflB (fas-1) which code for fatty acid synthases, and aflC (pksA) which codes for the polyketide synthase. nih.gov

Transformations Leading to Averufin (B1665840) (AVF) and its Derivatives

Norsolorinic acid undergoes a series of enzymatic modifications to yield averufin (AVF). The initial step is the conversion of norsolorinic acid to averantin (B1666156) (AVN) by a ketoreductase encoded by the aflD (nor-1) gene. nih.gov Averantin is then hydroxylated to form 5'-hydroxyaverantin (B15418084) (HAVN) by a cytochrome P-450 monooxygenase. nih.govmdpi.com Subsequently, HAVN is oxidized to 5'-oxoaverantin (B1264410) (OAVN) by a dehydrogenase. uniprot.orgmdpi.com Finally, OAVN is cyclized to form averufin, a reaction catalyzed by the enzyme encoded by the aflK gene, which exhibits a dual role in the pathway. uniprot.orguniprot.org

Formation of Versiconal (B1263273) Hemiacetal Acetate (VHA) and Versiconal (VAL)

Averufin is then converted to versiconal hemiacetal acetate (VHA). nih.govuniprot.org This transformation is catalyzed by the averufin oxidase encoded by the aflI (avfA) gene. nih.govuniprot.org VHA is a key branching point in the pathway and can be converted to versiconal (VAL) through the action of an esterase encoded by the aflJ gene. uniprot.orgebi.ac.uk This esterase hydrolyzes the acetate group of VHA. uniprot.org There exists a metabolic grid involving VHA, versiconol (B1264608) acetate (VOAc), versiconol (VOH), and versiconal (VAL), indicating a complex interplay of dehydrogenases and esterases. microbiologyresearch.orgnih.gov

The Enzymatic Conversion to Versicolorin B

The formation of versicolorin B from its immediate precursor, versiconal, is a critical step that establishes a key structural feature of the aflatoxin molecule.

Cyclization of Versiconal (VAL) to Versicolorin B (VERB)

The conversion of versiconal (VAL) to versicolorin B (VERB) is a cyclization reaction catalyzed by the versicolorin B synthase. mdpi.comnih.govnih.gov This enzyme, encoded by the aflK (vbs) gene, facilitates the closure of the bisfuran ring system, a structure essential for the mutagenic activity of aflatoxin B1. uniprot.orguniprot.orgnih.gov The enzyme acts on the racemic mixture of versiconal hemiacetal, selecting the appropriate enantiomer to produce the optically active (-)-versicolorin B. nih.gov

Subsequent Transformations of Versicolorin B

Versicolorin B is not the final product but a precursor for further transformations leading to the various aflatoxins. It serves as a critical branch point in the pathway, leading to the synthesis of both B- and G-type aflatoxins. mdpi.comnih.gov The desaturation of versicolorin B to versicolorin A is catalyzed by the versicolorin B desaturase, an enzyme encoded by the aflL gene. uniprot.orgplantsciencejournal.comontosight.ai Versicolorin A is then further converted through a series of enzymatic steps to produce sterigmatocystin (B1681140) and ultimately the aflatoxins. nih.govmdpi.com

Table 1: Key Compounds in the

| Compound Name | Abbreviation |

| Norsolorinic Acid | NOR |

| Averantin | AVN |

| 5'-Hydroxyaverantin | HAVN |

| 5'-Oxoaverantin | OAVN |

| Averufin | AVF |

| Versiconal Hemiacetal Acetate | VHA |

| Versiconal | VAL |

| Versicolorin B | VERB |

| Versicolorin A | VERA |

| Versiconol Acetate | VOAc |

| Versiconol | VOH |

Table 2: Key Enzymes and their Genes in the

| Gene Name | Enzyme Name | Function |

| aflA, aflB | Fatty Acid Synthase | Synthesizes hexanoate (B1226103) starter unit. nih.gov |

| aflC | Polyketide Synthase | Forms polyketide chain. nih.gov |

| aflD | Norsolorinic Acid Ketoreductase | Converts NOR to AVN. nih.gov |

| aflG | Cytochrome P450 Monooxygenase | Hydroxylates AVN to HAVN. uniprot.org |

| aflH | Dehydrogenase | Oxidizes HAVN to OAVN. uniprot.org |

| aflI | Averufin Oxidase | Converts AVF to VHA. nih.govuniprot.org |

| aflJ | Versiconal Hemiacetal Acetate Esterase | Converts VHA to VAL. uniprot.org |

| aflK (vbs) | Versicolorin B Synthase / 5'-Oxoaverantin Cyclase | Cyclizes VAL to VERB and OAVN to AVF. uniprot.orguniprot.orgnih.gov |

| aflL | Versicolorin B Desaturase | Converts VERB to VERA. uniprot.orgplantsciencejournal.com |

Desaturation of Versicolorin B to Versicolorin A (VERA)

The conversion of versicolorin B (VERB) to versicolorin A (VERA) is a crucial enzymatic step in the aflatoxin biosynthetic pathway. This reaction involves the desaturation of the bisfuran ring system of VERB. annualreviews.orgnih.gov The process is catalyzed by a desaturase enzyme, which has been identified as a cytochrome P450 monooxygenase. nih.govebi.ac.ukplantsciencejournal.com

The gene encoding this enzyme is known as aflL (or verB) in the aflatoxin-producing fungi Aspergillus parasiticus and Aspergillus flavus. nih.govplantsciencejournal.comuniprot.org Its homolog in Aspergillus nidulans, a producer of the related mycotoxin sterigmatocystin, is the stcL gene. nih.govebi.ac.ukplantsciencejournal.com Research has shown that the disruption of the stcL gene in A. nidulans halts the synthesis of downstream metabolites and leads to the accumulation of versicolorin B. nih.govplantsciencejournal.com

The desaturase activity is dependent on the cofactor NADPH and is associated with the microsomal fraction of the fungal cell. nih.govtandfonline.com This enzymatic reaction is pivotal as it forms the 2,3 double bond in the dihydrobisfuran ring of VERA, a structural feature that is ultimately responsible for the high mutagenicity and carcinogenicity of aflatoxin B1 after metabolic activation in the host organism. annualreviews.org

| Parameter | Description | Source |

|---|---|---|

| Substrate | Versicolorin B (VERB) | nih.govuniprot.org |

| Product | Versicolorin A (VERA) | nih.govuniprot.org |

| Enzyme | Versicolorin B desaturase (a cytochrome P450 monooxygenase) | nih.govplantsciencejournal.comtandfonline.com |

| Gene | aflL (in A. parasiticus/A. flavus), stcL (in A. nidulans) | ebi.ac.ukplantsciencejournal.comuniprot.org |

| Cofactor | NADPH | nih.govtandfonline.com |

| Reaction Type | Desaturation of the bisfuran ring | annualreviews.orgnih.gov |

Position of Versicolorin B as a Branch Point in the Aflatoxin Biosynthetic Pathway

Versicolorin B is situated at a critical branch point in the aflatoxin biosynthetic pathway, dictating the production of different types of aflatoxins. annualreviews.orgplantsciencejournal.comannualreviews.org From this intermediate, the pathway diverges into two distinct branches. annualreviews.orguniprot.org

The first branch is initiated by the desaturation of versicolorin B to versicolorin A, as detailed in the previous section. Versicolorin A, which contains a dihydrobisfuran ring, is the direct precursor for the biosynthesis of aflatoxin B1 and aflatoxin G1. uniprot.orgtandfonline.comannualreviews.orguniprot.org

The second branch of the pathway involves the direct conversion of versicolorin B, which possesses a tetrahydrobisfuran ring structure, to subsequent intermediates that lead to the formation of aflatoxin B2 and aflatoxin G2. annualreviews.orguniprot.orguniprot.org The immediate product from versicolorin B in this branch is dihydrodemethylsterigmatocystin (DMDHST). annualreviews.orguniprot.orguniprot.org Consequently, the relative activity of the versicolorin B desaturase enzyme plays a significant role in determining the ratio of B1/G1 to B2/G2 aflatoxins produced by the fungus. tandfonline.com

| Pathway Branch | Key Intermediate from Versicolorin B | Final Aflatoxin Products | Source |

|---|---|---|---|

| Branch 1 (Desaturation Pathway) | Versicolorin A (VERA) | Aflatoxin B1, Aflatoxin G1 | uniprot.orgtandfonline.comannualreviews.org |

| Branch 2 (Reduction Pathway) | Dihydrodemethylsterigmatocystin (DMDHST) | Aflatoxin B2, Aflatoxin G2 | annualreviews.orguniprot.orguniprot.org |

Later Stages: Conversion of Versicolorin A to Demethylsterigmatocystin (DMST)

The transformation of versicolorin A into demethylsterigmatocystin (DMST) is an enigmatic and complex oxidative rearrangement central to the aflatoxin pathway. nih.govx-mol.net This conversion involves multiple enzymatic steps and results in the transformation of VERA's anthraquinone (B42736) skeleton into the xanthone (B1684191) structure of DMST. nih.govacs.org Genetic and biochemical studies have identified at least four enzymes encoded by genes within the aflatoxin cluster that are required for this process. ebi.ac.uknih.govasm.orgnih.gov

The key enzymes and their proposed functions are:

VerA (encoded by verA or aflN): A cytochrome P450 monooxygenase that is thought to catalyze an essential oxidation step, possibly the epoxidation of the VERA B-ring. plantsciencejournal.comnih.govacs.org Recent findings suggest VerA may be the key enzyme that creates the xanthone structure from a newly identified, unstable intermediate named HAMA. nih.gov

AflX (encoded by aflX or ordB): An oxidoreductase that is also required for the conversion. nih.govcapes.gov.br Its disruption in Aspergillus flavus leads to a significant accumulation of VERA. ebi.ac.uknih.govcapes.gov.br It is hypothesized to be involved in an epoxide ring-opening step following the initial oxidation of VERA. plantsciencejournal.comnih.gov

AflY (encoded by aflY or hypA): A predicted metallo-oxidase believed to be responsible for a Baeyer-Villiger oxidation and rearrangement, which is critical for the formation of the xanthone ring structure. uniprot.orgnih.gov

The probable sequence of events involves an initial oxidation of the anthraquinone moiety of VERA, followed by a reductive deoxygenation of the A-ring, and a subsequent Baeyer-Villiger oxidation and rearrangement. nih.gov The complexity of this conversion is highlighted by the fact that disruption of the ver-1, ordB, or hypA genes leads to the accumulation of VERA, while disruption of the verA gene results in the accumulation of the novel HAMA intermediate. nih.gov

| Enzyme (Gene) | Enzyme Class | Proposed Function | Source |

|---|---|---|---|

| VerA (verA/aflN) | Cytochrome P450 monooxygenase | Oxidation/epoxidation; creation of xanthone structure from HAMA intermediate | plantsciencejournal.comnih.govnih.gov |

| Ver-1 (ver-1/aflM) | NADPH-dependent oxidoreductase | Reduction step in the conversion | nih.govnih.govuniprot.org |

| AflX (aflX/ordB) | Oxidoreductase | Epoxide ring-opening | plantsciencejournal.comnih.govcapes.gov.br |

| AflY (aflY/hypA) | Metallo-oxidase | Baeyer-Villiger oxidation | uniprot.orgnih.gov |

Enzymology of Versicolorin B Synthesis

Versicolorin (B1264617) B Synthase (VBS; AflK)

Versicolorin B synthase, encoded by the aflK gene, is the enzyme responsible for the conversion of versiconal (B1263273) to versicolorin B. plantsciencejournal.comnih.gov This transformation is pivotal as it establishes the bisfuran ring system, a structural feature essential for the mutagenic activity of aflatoxin B1. nih.govnih.gov

Molecular Characterization of AflK

The aflK gene in Aspergillus parasiticus contains a coding sequence for a protein of 643 amino acids. plantsciencejournal.comuniprot.org This corresponds to a calculated molecular mass of approximately 70.3 kDa. uniprot.org However, experimental analysis using denaturing gel electrophoresis shows the monomeric molecular mass of the native AflK protein to be approximately 78 kDa. plantsciencejournal.comnih.gov This discrepancy between the calculated and observed mass suggests that the protein undergoes post-translational modifications. plantsciencejournal.com

Versicolorin B synthase functions as a homodimer. uniprot.org Gel filtration studies have confirmed that the enzyme behaves as a dimer in its native state. nih.gov

Table 1: Molecular Properties of Versicolorin B Synthase (AflK) from A. parasiticus

| Property | Value | Source |

|---|---|---|

| Amino Acid Residues | 643 | plantsciencejournal.comuniprot.org |

| Calculated Molecular Mass | ~70.3 kDa | uniprot.org |

| Observed Monomeric Mass | ~78 kDa | plantsciencejournal.comnih.gov |

| Oligomeric State | Homodimer | nih.govuniprot.org |

Sequence analysis of versicolorin B synthase reveals significant homology with flavin-dependent oxidases and dehydrogenases, particularly belonging to the glucose-methanol-choline (GMC) oxidoreductase family. plantsciencejournal.comuniprot.orgoup.com Notably, the protein from A. parasiticus shares 58% similarity and 38% identity with glucose oxidase from Aspergillus niger. nih.govresearchgate.netresearchgate.net Furthermore, AflK possesses an amino-terminal sequence that is homologous to the ADP-binding region found in other flavoenzymes, characterized by a G-X-G-X-X-G motif. plantsciencejournal.comnih.gov Despite this homology, VBS activity does not depend on flavin or nicotinamide (B372718) cofactors. nih.govresearchgate.netresearchgate.net

The amino acid sequence of the native AflK enzyme contains three potential sites for N-linked glycosylation. plantsciencejournal.comnih.govresearchgate.net These sites are defined by the Asn-Xaa-Ser or Asn-Xaa-Thr sequon (N-X-S/T). plantsciencejournal.comnih.gov The presence of these glycosylation sites is consistent with the observation that the enzyme's experimentally determined molecular mass is higher than that calculated from its amino acid sequence, suggesting post-translational modification in the form of glycosylation. plantsciencejournal.comuniprot.org

Sequence Homology to Other Enzymes (e.g., Glucose Oxidase)

Catalytic Mechanism of Versicolorin B Synthase

The primary catalytic function of versicolorin B synthase is the conversion of versiconal to versicolorin B. uniprot.orguniprot.org This reaction involves a dehydrative cyclization of the side chain of versiconal, which exists in solution as a racemic mixture of two equilibrating enantiomers of versiconal hemiacetal. nih.govnih.govnih.gov

The enzyme exhibits remarkable stereospecificity. nih.gov Detailed kinetic analyses have shown that VBS selectively binds to one specific enantiomer from the racemic mixture and catalyzes its cyclization to the optically pure (-)-versicolorin B. nih.gov This enzymatic step is crucial as it establishes the absolute configuration of the dihydrobisfuran ring system. nih.gov The formation of this specific stereoisomer is a prerequisite for the subsequent metabolic steps and is ultimately essential for the ability of the activated aflatoxin B1 metabolite to interact with and bind to DNA. nih.govuniprot.org

Substrate Enantiomerization and Cyclization Dynamics

The substrate for Versicolorin B Synthase (VBS) is versiconal hemiacetal, which exists as a racemic mixture of two equilibrating enantiomers. nih.govnih.gov The enzymatic reaction is a stereodifferentiating cyclization, where VBS selectively binds one specific antipode from this racemic mixture. nih.gov This selective cyclization is crucial as it establishes the absolute stereochemistry of the dihydrobisfuran ring system, which is ultimately responsible for the toxicity and carcinogenicity of aflatoxin B1 after metabolic activation. nih.govnih.gov

Cofactor Requirements and Acidic Residue Involvement

Analysis of the VBS protein sequence, deduced from the cloned vbs (aflK) gene, revealed significant homology to the glucose-methanol-choline (GMC) family of flavoenzymes, particularly showing a sequence homologous to the ADP-binding region of flavoenzymes. nih.govresearchgate.netnih.gov However, despite this structural similarity, extensive biochemical characterization has demonstrated that VBS does not require flavin (FAD) or nicotinamide (NAD/NADP) cofactors for its cyclase activity. nih.govresearchgate.netresearchgate.net The purified enzyme's UV spectrum showed no evidence of a bound chromophoric cofactor. nih.gov

The catalytic mechanism, while independent of common redox cofactors, appears to rely on an acidic amino acid residue within the active site. nih.govresearchgate.net Evidence supporting the involvement of an acidic residue comes from analysis of the enzyme's pH-rate profile and chemical labeling studies. nih.govacs.org This suggests a mechanism where a proton transfer facilitated by the acidic residue is key to the cyclization and dehydration of versiconal. nih.gov

Enzyme Kinetic Analysis of VBS Activity

The study of the reaction rates of the VBS-catalyzed reaction under varying conditions has provided significant insight into its mechanism and role in metabolism. nih.govwikipedia.org Kinetic analysis of VBS has been instrumental in quantifying the dynamics of substrate selection and transformation. nih.govnih.gov

Kinetic Parameters and Reaction Rate Determinants

Table 1: Factors Influencing VBS Reaction Rate

| Factor | Description | Reference |

|---|---|---|

| Enzyme Concentration | At high concentrations, VBS can deplete the preferred substrate enantiomer faster than it can be replenished by chemical enantiomerization, making the latter the rate-limiting step. | nih.gov |

| Substrate Concentration | As with typical enzymes, the reaction rate is dependent on the concentration of the versiconal hemiacetal substrate. | wikipedia.org |

| pH | The enzyme exhibits activity over a broad pH range, with an optimal pH for catalysis, indicating the involvement of ionizable residues in the active site. | nih.gov |

Competitive Inhibition Studies

The activity of Versicolorin B Synthase can be competitively inhibited. nih.gov Successful inhibition has been demonstrated using simple substrate analogues. nih.govacs.org The ability of these analogues to compete with the natural substrate, versiconal hemiacetal, for binding to the active site confirms the specificity of the enzyme's binding pocket. nih.gov These competitive inhibition studies have served as a foundation for the design and synthesis of potential mechanism-based inactivators aimed at blocking the aflatoxin biosynthetic pathway. nih.govresearchgate.net

pH-Rate Profile and Enzyme Stability

Versicolorin B Synthase is characterized by its remarkable stability and catalytic activity across a broad pH range. nih.govresearchgate.net This property was discovered during initial purification efforts and proved advantageous for developing an efficient purification protocol. nih.gov The enzyme remains stable over an acidic pH range from 2.0 to 5.0. jst.go.jp The pH-rate profile, which examines reaction velocity at different pH values, provided key evidence for the role of an acidic residue in the catalytic mechanism. nih.govacs.org The enzyme's ability to function under a wide variety of pH conditions underscores its robust nature. uft-plovdiv.bgresearchgate.net

Dual Roles of AflK in the Aflatoxin Biosynthetic Pathway

The protein encoded by the aflK gene (originally named vbs) is a bifunctional enzyme, playing two distinct roles in the aflatoxin biosynthetic pathway. nih.govuniprot.org Its first catalytic function occurs earlier in the pathway, where it acts as a 5'-oxoaverantin (B1264410) cyclase. nih.govuniprot.orgasm.org In this role, it catalyzes the conversion of 5'-oxoaverantin (OAVN) to averufin (B1665840) (AVF). uniprot.orgasm.org

Its second, and originally identified, role is as Versicolorin B Synthase. nih.govmdpi.comuniprot.org In this later step, it catalyzes the cyclization of versiconal (VAL) to form versicolorin B (VERB). uniprot.orguniprot.org This cyclization forms the bisfuran ring system that is a prerequisite for the DNA-binding capability and mutagenicity of aflatoxins. nih.govuniprot.org The discovery that a single enzyme catalyzes two separate dehydration steps in the pathway was a significant finding, suggesting an evolutionary consolidation of functions within the aflatoxin gene cluster. nih.govasm.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Versicolorin B | VERB |

| Versiconal | VAL |

| Versiconal Hemiacetal | - |

| Aflatoxin B1 | AFB1 |

| 5'-oxoaverantin | OAVN |

: The Role of Versicolorin B Desaturase (AflL)

The enzymatic conversion of versicolorin B is a critical juncture in the biosynthesis of aflatoxins, determining the ultimate type of aflatoxin produced. This process is primarily mediated by the enzyme Versicolorin B Desaturase, encoded by the aflL gene.

Enzymatic Function in Converting Versicolorin B to Versicolorin A

Versicolorin B Desaturase (AflL) catalyzes the desaturation of the bisfuran ring in versicolorin B (VERB) to form versicolorin A (VERA). nih.govcore.ac.uk This conversion is a pivotal step, as VERA is a direct precursor to the highly carcinogenic aflatoxins B1 and G1, while VERB can be shunted towards the production of the less toxic aflatoxins B2 and G2. uniprot.orgproteopedia.org The reaction requires NADPH and is carried out by the microsomal fraction of the cell. nih.govresearchgate.net

The activity of AflL represents a significant branch point in the aflatoxin biosynthetic pathway. uniprot.orgproteopedia.orgplantsciencejournal.com The presence and activity of this enzyme directly influence the ratio of B1/G1 to B2/G2 aflatoxins produced by the fungus. nih.gov Disruption of the stcL gene in Aspergillus nidulans, which is homologous to aflL, leads to the accumulation of versicolorin B and the cessation of sterigmatocystin (B1681140) (a later precursor to aflatoxins) synthesis. nih.govplantsciencejournal.com This highlights the essential role of this desaturase in the pathway leading to the more potent aflatoxins. It is also suggested that AflL may be involved in the conversion of versicolorin B to dihydrodemethylsterigmatocystin (DMDHST), a precursor for aflatoxins B2 and G2. uniprot.orgproteopedia.org

Classification and Characteristics (e.g., Cytochrome P-450 Monooxygenase/Desaturase)

Versicolorin B Desaturase (AflL) is classified as a cytochrome P-450 monooxygenase/desaturase. plantsciencejournal.comasm.orgmdpi.com Cytochrome P-450 enzymes are a large superfamily of heme-containing proteins that function as monooxygenases, typically catalyzing the insertion of one atom of oxygen into a substrate. wikipedia.orgpnas.org In the case of AflL, the reaction is a desaturation, which involves the removal of two hydrogen atoms to form a double bond. core.ac.uk

The aflL gene product is a crucial component of the aflatoxin gene cluster and its enzymatic activity is integral to the production of the most toxic forms of aflatoxins. uniprot.orgnih.gov Like other cytochrome P-450s, AflL requires a protein partner, a reductase, to transfer electrons from a cofactor like NADPH to the heme iron center, facilitating the catalytic cycle. pnas.orgnih.gov The aflatoxin biosynthesis pathway, in general, involves a significant number of cytochrome P-450 enzymes for various oxidative steps. nih.govresearchgate.net

Genetic Organization and Regulation of Versicolorin B Production

Organization of the Aflatoxin Biosynthetic Gene Cluster

The genes responsible for aflatoxin production, including those for versicolorin (B1264617) B synthesis, are not scattered throughout the fungal genome but are organized into a contiguous cluster.

In aflatoxigenic species such as Aspergillus flavus and Aspergillus parasiticus, the genes for aflatoxin biosynthesis are located in a 70-80 kb region on chromosome III. mdpi.complantsciencejournal.commdpi.com This gene cluster is situated approximately 80 kb from the telomere. mdpi.comnih.gov The clustering of these genes facilitates their co-regulation, ensuring a coordinated expression of the enzymes required for the multi-step biosynthetic pathway. reviberoammicol.com The entire cluster contains at least 25-30 identified genes involved in the pathway. mdpi.complantsciencejournal.comnih.govmdpi.com

Two key genes directly associated with versicolorin B metabolism are aflK (also known as vbs) and aflL (also known as verB).

aflK (vbs) : This gene encodes the versicolorin B synthase, an enzyme that catalyzes the cyclization of versiconal (B1263273) (VAL) to form versicolorin B (VERB). plantsciencejournal.comnih.govmdpi.comscispace.com The aflK gene is located between the genes aflQ and aflV within the aflatoxin gene cluster. plantsciencejournal.com It is transcribed in the same direction as aflQ. plantsciencejournal.com

aflL (verB) : This gene encodes a cytochrome P450 monooxygenase/desaturase responsible for the conversion of versicolorin B to versicolorin A. plantsciencejournal.comfrontiersin.org Disruption of its homolog in A. nidulans, stcL, leads to the accumulation of versicolorin B. plantsciencejournal.com The aflL gene is situated between the aflG and hypB genes and is transcribed in the same direction. plantsciencejournal.com

The strategic placement of these genes within the cluster underscores the sequential nature of the biosynthetic pathway.

The organization of the aflatoxin gene cluster reveals close proximity between genes involved in sequential steps of the pathway. For instance, the gene omtA, which encodes an O-methyltransferase involved in a later step of aflatoxin synthesis, is located approximately 3.3 kb downstream from the vbs (aflK) gene. annualreviews.orgresearchgate.net An open reading frame that appears to encode another cytochrome P-450 monooxygenase of unknown function separates vbs and omtA. annualreviews.orgresearchgate.net This close physical linkage of biosynthetic genes is a common feature in fungal secondary metabolite gene clusters.

Identification and Arrangement of aflK and aflL within the Cluster

Transcriptional Regulation of Versicolorin B Biosynthesis Genes

The expression of the genes within the aflatoxin cluster, including aflK and aflL, is tightly controlled at the transcriptional level by a network of regulatory proteins.

The transcription of the aflatoxin biosynthetic genes is primarily controlled by pathway-specific and global regulatory genes.

aflR : This is a key pathway-specific regulatory gene located within the aflatoxin gene cluster. mdpi.com It encodes a zinc-finger DNA-binding protein that is essential for the transcriptional activation of most, if not all, of the structural genes in the cluster. mdpi.comoup.com Overexpression of aflR has been shown to up-regulate the transcription of other pathway genes and increase aflatoxin accumulation. mdpi.comnih.gov Deletion of aflR abolishes the expression of the other aflatoxin pathway genes. mdpi.com

aflS (formerly aflJ) : Located adjacent to aflR, this gene is also involved in the regulation of transcription. mdpi.comnih.gov It is thought to function as a co-activator or enhancer, interacting with aflR to modulate the expression of the biosynthetic genes. nih.govasm.org Disruption of aflS leads to a significant reduction in the expression of several aflatoxin pathway genes. mdpi.comasm.org

veA : This is a global regulatory gene that is not part of the aflatoxin gene cluster but plays a crucial role in controlling secondary metabolism, including aflatoxin biosynthesis. mdpi.com The absence of a functional veA gene results in the abolishment of aflatoxin production. mdpi.com The expression of key aflatoxin genes, including aflR, aflD, aflM, and aflP, has been shown to be suppressed in the absence of veA. researchgate.net

The interplay of these regulatory genes ensures that the production of versicolorin B and other aflatoxin intermediates is tightly controlled in response to various developmental and environmental signals.

The rate of aflatoxin biosynthesis is directly correlated with the levels of transcripts for the pathway's structural and regulatory genes. Studies have shown that the accumulation of transcripts for genes such as nor-1 (B64425), ver-1, and those involved in versicolorin B synthesis, follows a pattern that coincides with the production of aflatoxin. asm.orgnih.gov The expression of these genes typically increases dramatically as the fungus enters the stationary phase of growth, which is when aflatoxin production is at its peak. asm.org

Furthermore, constitutive overexpression of the regulatory gene aflR leads to constitutive expression of pathway genes and a corresponding increase in aflatoxin production. nih.govasm.org This demonstrates a direct link between the transcriptional activity of the aflatoxin gene cluster and the metabolic output of the pathway. Significant positive correlations have been observed between the mean aflatoxin production and the mean relative expression levels of regulatory (aflR) and structural genes. researchgate.net

Interactive Data Tables

Table 1: Key Genes in Versicolorin B Metabolism

| Gene Name(s) | Encoded Protein | Function in Pathway | Location within Cluster |

|---|---|---|---|

| aflK, vbs | Versicolorin B synthase | Catalyzes the conversion of versiconal (VAL) to versicolorin B (VERB). plantsciencejournal.comnih.govmdpi.comscispace.com | Between aflQ and aflV. plantsciencejournal.com |

Table 2: Regulatory Genes Influencing Versicolorin B Production

| Gene Name | Type | Function |

|---|---|---|

| aflR | Pathway-specific transcriptional activator | Binds to promoter regions of structural genes to activate their transcription. mdpi.comoup.com |

| aflS (aflJ) | Pathway-specific co-activator/enhancer | Interacts with AflR to enhance the transcription of biosynthetic genes. mdpi.comnih.govasm.org |

Promoter Analysis and Regulatory Elements (e.g., cAMP-response element sites)

The regulation of genes within the aflatoxin biosynthetic cluster, including aflK which codes for the versicolorin B synthase, is a highly complex process governed by various cis-acting elements within their promoter regions. While specific promoter analysis for aflK is not extensively detailed in isolation, studies of the broader aflatoxin gene cluster in Aspergillus species have identified several critical regulatory motifs that control gene expression.

Among these are cyclic AMP (cAMP)-response element (CRE) sites. nih.gov These elements are recognized by bZIP/CREB family transcription factors, such as AtfB, which mediate responses to oxidative stress and are also implicated in the regulation of secondary metabolism. researchgate.net Research has demonstrated that AtfB binds to CRE-like sites in the promoters of at least seven aflatoxin genes, linking environmental stress signals to the production of aflatoxin precursors like versicolorin B. researchgate.net For instance, the promoter for the aflM (ver-1) gene, which is involved in a subsequent step of the pathway, contains CRE sites. nih.gov Similarly, CRE-like motifs have been identified in the promoter regions of other cluster genes, including aflP and the intergenic region between aflA and aflB. plantsciencejournal.com The presence of these elements suggests a coordinated regulation of the entire gene cluster, where environmental signals transduced through cAMP-dependent pathways can modulate the transcription of the enzymatic machinery required for versicolorin B synthesis. researchgate.netwikidata.org

Functional Genomics Approaches

Gene Deletion and Complementation Strategies for aflK

To elucidate the precise function of the aflK gene (also known as vbs) in Aspergillus flavus, researchers have employed targeted functional genomics techniques. nih.gov The primary methods used are gene replacement (deletion) and subsequent complementation. nih.gov

The process of gene deletion involves creating a knockout mutant (designated as ΔaflK) by replacing the native aflK gene with a selectable marker gene through homologous recombination. nih.govfrontiersin.org This strategy effectively removes the gene's function, allowing for the observation of resulting phenotypic changes. nih.gov

Following the characterization of the deletion mutant, a complementation strain (e.g., ΔaflK::aflK) is generated. This is achieved by reintroducing a functional copy of the aflK gene into the ΔaflK mutant. nih.gov The restoration of the original, wild-type phenotype in the complementation strain confirms that the observed changes in the deletion mutant were specifically due to the absence of the aflK gene and not to unintended secondary mutations. nih.gov These strategies have been fundamental in definitively establishing the role of aflK in A. flavus. nih.gov

Impact of aflK Deletion on Sclerotial Production and Aflatoxin Biosynthesis in Aspergillus flavus

The deletion of the aflK gene has significant and measurable consequences for the physiology and secondary metabolism of Aspergillus flavus. nih.gov Functional analysis of the ΔaflK mutant has revealed a direct link between the versicolorin B synthase gene and two critical fungal processes: aflatoxin biosynthesis and the formation of sclerotia (hardened, dormant survival structures). nih.govresearchgate.net

Compared to the wild-type and the restored complementation strain (ΔaflK::aflK), the ΔaflK mutant demonstrates a marked decrease in the production of both aflatoxins and sclerotia. nih.gov This finding was the first to establish a relationship between the aflK gene and sclerotial development in A. flavus. nih.gov While the deletion mutant's ability to infect host seeds was not affected, the subsequent biosynthesis of aflatoxin within the infected seeds was significantly downregulated. nih.gov These results indicate that aflK not only encodes a crucial enzyme for the aflatoxin pathway but also plays a regulatory or interconnected role in fungal development. nih.govresearchgate.net

Table 1: Phenotypic Impact of aflK Gene Deletion in Aspergillus flavus

| Phenotype | Wild-Type (WT) | ΔaflK Mutant | ΔaflK::aflK (Complemented) |

|---|---|---|---|

| Aflatoxin Biosynthesis | Normal | Significantly Decreased | Restored to WT levels |

| Sclerotial Production | Normal | Significantly Decreased | Restored to WT levels |

| Seed Infection Ability | Unaffected | Unaffected | Unaffected |

| Aflatoxin in Seeds | Normal | Downregulated | Restored to WT levels |

Data sourced from studies on aflK gene function. nih.gov

Analysis of "Leaky" Phenotypes and Gene Homologs

Interestingly, the deletion of the aflK gene does not always lead to a complete cessation of aflatoxin production. researchgate.net This phenomenon is described as a "leaky" phenotype, where the knockout mutant still synthesizes small amounts of the final metabolite. nih.gov The observation of a leaky phenotype in some aflK deletion experiments suggests that there may be alternative, albeit less efficient, enzymatic or non-enzymatic routes that can bypass the primary pathway step. researchgate.netnih.gov

The study of gene homologs provides further insight into the function and evolution of versicolorin B synthase. The aflK gene in A. flavus has homologs in other fungi. In the sterigmatocystin-producing fungus Aspergillus nidulans, the gene stcN is considered a homolog of aflK (vbs). researchgate.net Furthermore, the versicolorin B synthase protein itself shows a 58% similarity to glucose oxidase from Aspergillus niger, although it does not require the same cofactors for its cyclase activity. nih.gov Analysis of homologs across different Aspergillus species, such as the key regulatory gene aflR, helps to distinguish species and understand the conservation and divergence of the aflatoxin biosynthetic pathway. microbiologyresearch.orgasm.org

Influence of Chromosomal Location on Gene Expression Levels

The expression of genes within the aflatoxin pathway is not solely dependent on their individual promoters but is also significantly influenced by their location within a specific gene cluster on the chromosome. nih.govnih.gov In Aspergillus species, the genes responsible for aflatoxin synthesis, including aflK, are grouped together in an approximately 75-80 kb region on chromosome 3. nih.govasm.org

Studies using reporter gene fusions, such as placing the GUS reporter gene under the control of the nor-1 promoter, have provided clear evidence for this position-dependent regulation. nih.govnih.gov When this reporter construct is integrated at its native locus within the aflatoxin gene cluster, its expression pattern mimics that of the actual nor-1 gene. nih.gov However, if the same construct is integrated into different chromosomal locations, such as the niaD or pyrG loci, its expression is dramatically reduced, even under conditions that are otherwise optimal for aflatoxin production. nih.govnih.gov This demonstrates that the genomic context of the aflatoxin cluster provides a positive regulatory influence, essential for achieving high levels of gene transcription. nih.gov While the gene order within the cluster may not be critical for regulation, the integrity and location of the cluster itself appear to be paramount for the coordinated expression of the pathway genes. nih.govoup.com

Comparative Biochemistry of Versicolorin B and Analogues

Homologous Biosynthetic Pathways in Related Fungal Species

The production of aflatoxins and the related mycotoxin sterigmatocystin (B1681140) is a hallmark of several species within the genus Aspergillus. The biosynthetic pathways share a common route leading to the formation of versicolorin (B1264617) B, after which they can diverge.

Aspergillus parasiticus and Aspergillus flavus are the primary producers of aflatoxins, toxic and carcinogenic secondary metabolites. reviberoammicol.com Both species possess a highly conserved gene cluster, approximately 70-75 kb in length, that contains the genes responsible for aflatoxin biosynthesis. reviberoammicol.comasm.orgreviberoammicol.com The homology of these clustered genes between the two species is remarkably high, ranging from 90-99%. reviberoammicol.commdpi.com This high degree of conservation is reflected in the nearly identical enzymatic steps leading to the synthesis of versicolorin B.

The biosynthesis begins with the formation of a polyketide backbone from acetate (B1210297) and malonate, a process catalyzed by a polyketide synthase (PKS) and a fatty acid synthase (FAS). annualreviews.orgresearchgate.net A series of subsequent enzymatic reactions, including reductions, oxidations, and cyclizations, convert the initial polyketide into a sequence of colored intermediates, starting with norsolorinic acid. reviberoammicol.comreviberoammicol.com The pathway proceeds through averantin (B1666156), averufin (B1665840), and versiconal (B1263273) hemiacetal acetate, which is then converted to versiconal. reviberoammicol.comannualreviews.org The cyclization of versiconal to form versicolorin B is a critical step catalyzed by the versicolorin B synthase (VBS), encoded by the vbs (also known as aflK) gene. oup.comoup.comnih.gov

Despite the high homology, a key difference between the two species lies in their final aflatoxin products. A. parasiticus produces both B-type (B1, B2) and G-type (G1, G2) aflatoxins, whereas most strains of A. flavus produce only the B-type aflatoxins. mdpi.comnih.govresearchgate.net This divergence occurs after the formation of versicolorin A. The capability of A. parasiticus to synthesize G-group aflatoxins is attributed to the presence and function of specific genes, including aflU (a cytochrome P-450 monooxygenase), within its aflatoxin gene cluster that are absent or non-functional in A. flavus. mdpi.com

Table 1: Comparison of Aflatoxin Gene Clusters in A. parasiticus and A. flavus

| Feature | Aspergillus parasiticus | Aspergillus flavus |

|---|---|---|

| Gene Cluster Size | ~75 kb reviberoammicol.com | ~75 kb reviberoammicol.com |

| Gene Homology | >95% identity at nucleotide and amino acid level with A. flavus reviberoammicol.com | >95% identity at nucleotide and amino acid level with A. parasiticus reviberoammicol.com |

| Key Enzymes | Polyketide synthase, Fatty acid synthase, Versicolorin B synthase annualreviews.orgresearchgate.net | Polyketide synthase, Fatty acid synthase, Versicolorin B synthase annualreviews.orgresearchgate.net |

| Final Products | Aflatoxins B1, B2, G1, G2 nih.govresearchgate.net | Aflatoxins B1, B2 reviberoammicol.comnih.gov |

| G-group Synthesis Genes | Present and functional (e.g., aflU) mdpi.com | Absent or non-functional mdpi.com |

Aspergillus nidulans is a model organism for studying fungal genetics and produces sterigmatocystin (ST), a carcinogenic polyketide that is the penultimate precursor in the aflatoxin biosynthetic pathway. reviberoammicol.comasm.orgfrontiersin.org The genes for ST biosynthesis are also organized in a cluster, spanning approximately 60 kb, which shows significant homology and synteny to the aflatoxin gene clusters in A. parasiticus and A. flavus. reviberoammicol.comnih.gov This shared genetic architecture underscores the close evolutionary relationship between the ST and aflatoxin pathways.

The biosynthetic route to ST in A. nidulans mirrors the early stages of the aflatoxin pathway, including the formation of versicolorin B from versiconal. reviberoammicol.commdpi.com The conversion of versicolorin B to versicolorin A, and subsequently to demethylsterigmatocystin, follows a similar enzymatic logic. mdpi.com However, the pathway in A. nidulans terminates with the production of sterigmatocystin. nih.gov The key difference lies in the absence of the final enzymatic steps required to convert ST to aflatoxins. Specifically, A. nidulans lacks an orthologue of the aflP (omtA) gene, which encodes the O-methyltransferase responsible for converting ST to O-methylsterigmatocystin (OMST), the immediate precursor of aflatoxin B1. nih.gov

The regulation of both pathways is also highly conserved. A zinc binuclear cluster DNA-binding protein, encoded by the aflR gene, is a key transcriptional activator for both the ST and aflatoxin gene clusters. asm.orgfrontiersin.orgnih.gov The functional conservation of AflR is so high that introducing the A. flavus aflR gene into A. nidulans can activate the expression of the ST biosynthetic genes. nih.gov This demonstrates a conserved regulatory mechanism governing the production of these related mycotoxins across different Aspergillus species.

Versicolorin B Synthesis in Aspergillus parasiticus versus Aspergillus flavus

Enzymatic Homologies and Evolutionary Implications

The study of homologous enzymes from the aflatoxin and related biosynthetic pathways provides critical information about their catalytic mechanisms and evolutionary divergence.

The conversion of versicolorin A to demethylsterigmatocystin is a complex oxidative rearrangement. In the aflatoxin pathway of A. parasiticus, this transformation is thought to involve several enzymes, including AflM and AflN. beilstein-journals.orgrsc.org AflM is a putative NADPH-dependent oxidoreductase. rsc.org

Significant insight into the function of AflM has been gained by studying its homologue, MdpC, from the monodictyphenone (B1256110) biosynthetic gene cluster in Aspergillus nidulans. MdpC and AflM share a strong sequence similarity, with 67% amino acid identity. nih.gov Research on MdpC has shown that it is an NADPH-dependent oxidoreductase that catalyzes the reduction of emodin (B1671224) hydroquinone (B1673460) to a dihydroanthracenone derivative. nih.gov This reaction is a key step in the biosynthesis of monodictyphenone.

Based on this homology, it was proposed and subsequently confirmed that AflM performs an analogous transformation in the aflatoxin pathway. nih.gov AflM catalyzes the reduction of the tautomeric forms of versicolorin A hydroquinone. nih.gov This finding highlights an unprecedented role for AflM in the intricate enzymatic network of aflatoxin biosynthesis and demonstrates how the study of homologous enzymes in related pathways can elucidate the function of uncharacterized proteins. nih.gov

The high degree of sequence homology in the aflatoxin and sterigmatocystin gene clusters across A. parasiticus, A. flavus, and A. nidulans translates to a significant conservation of enzyme function. reviberoammicol.com Many of the enzymes in these pathways are interchangeable or perform analogous reactions.

For example, the stcU gene in A. nidulans and the ver-1 (aflM) gene in A. parasiticus are homologs involved in the conversion of versicolorin A. mdpi.comapsnet.org Their expression is similarly affected by environmental factors like pH. apsnet.org The versicolorin B synthase (VBS), which catalyzes the cyclization of versiconal to versicolorin B, is encoded by the vbs (aflK) gene in A. parasiticus and has a homolog, stcN, in A. nidulans. nih.govmdpi.com

This conservation extends to the regulatory machinery. The pathway-specific transcription factor AflR is functionally conserved between the species, capable of cross-species activation of the biosynthetic gene clusters. nih.gov This remarkable conservation of both structural and regulatory genes suggests a common evolutionary origin for the aflatoxin and sterigmatocystin biosynthetic pathways. The differences observed, such as the ability to produce G-type aflatoxins or the termination at sterigmatocystin, are likely the result of gene loss or functional divergence during the evolution of these fungal species. oup.com

Sequence Similarities of AflM with MdpC and their Catalytic Transformations

Structural and Mechanistic Parallels with Other Polyketide Cyclases

The enzymes responsible for the cyclization of the polyketide chain are crucial for determining the final structure of the aromatic product. Polyketide cyclases are a diverse group of enzymes, and those involved in aflatoxin biosynthesis share characteristics with cyclases from other bacterial and fungal pathways.

The biosynthesis of polyketides involves iterative type I polyketide synthases (PKSs) in fungi. mdpi.com These are large, multifunctional enzymes that build the polyketide chain. mdpi.com The release and cyclization of the nascent polyketide chain can be facilitated by a thioesterase/Claisen cyclase (TE/CYC) domain within the PKS itself, as is the case for the aflatoxin PKS. mdpi.com This type of domain is also found in PKSs responsible for other aromatic polyketides.

The versicolorin B synthase (VBS) represents a different type of cyclase that acts on a pathway intermediate rather than the nascent polyketide chain. VBS catalyzes the critical cyclodehydration of versiconal to form the bisfuran ring system of versicolorin B. annualreviews.orgnih.gov This enzyme shows sequence similarity to flavin-dependent oxidases, such as glucose oxidase from Aspergillus niger, although it does not require a flavin cofactor for its cyclase activity. researchgate.netnih.gov This suggests a possible evolutionary recruitment of an oxidase-type fold for a new catalytic function in cyclization. The study of such enzymes, which catalyze complex ring formations, provides valuable insights into the mechanistic strategies employed in the biosynthesis of diverse polyketide natural products. scribd.com

Methodological Approaches in Versicolorin B Research

Molecular Cloning and Genetic Manipulation

Unraveling the genetic basis of versicolorin (B1264617) B production has relied heavily on cloning the responsible gene, vbs (also known as aflK), and manipulating its expression in its native fungal hosts.

The isolation of the versicolorin B synthase (vbs) gene was a pivotal step, accomplished through the construction and screening of cDNA and genomic DNA (gDNA) libraries from aflatoxin-producing fungi like Aspergillus parasiticus. nih.govask-force.org Researchers first purified the Versicolorin B synthase (VBS) protein and determined parts of its amino acid sequence. This sequence information was then used to design DNA probes.

A cDNA library, representing the expressed genes of the fungus under aflatoxin-inducing conditions, was constructed from purified poly(A)+ RNA using vectors like Uni-ZAP XR. nih.govask-force.orgasm.org This library was screened using probes derived from the VBS protein's amino acid sequence. nih.gov Similarly, a genomic library, containing the entire genetic blueprint of the organism, was constructed by partially digesting the fungal DNA and ligating it into lambda phage vectors, such as λ fixII. ask-force.orgnih.gov This genomic library was also screened with probes to isolate the complete vbs gene, including introns and regulatory regions. nih.govnih.gov Screening of these libraries successfully identified and allowed for the isolation of both the cDNA and genomic clones of the vbs gene. nih.govresearchgate.net

Table 1: Examples of Library Construction for Fungal Gene Isolation

| Library Type | Organism | Vector Used | Purpose | Reference |

|---|---|---|---|---|

| cDNA | Aspergillus parasiticus | Uni-ZAP XR | Isolate expressed genes active during aflatoxin production. | nih.govasm.org |

| Genomic | Aspergillus parasiticus | Lambda FixII | Isolate the complete vbs gene, including introns. | ask-force.org |

| Genomic | Aspergillus oryzae | λ fixII | Analyze the aflatoxin biosynthesis gene homolog cluster. | nih.gov |

Polymerase Chain Reaction (PCR) has been an indispensable tool in the study of the vbs gene. A primary application was the generation of specific DNA probes for library screening. nih.govresearchgate.net Based on the amino acid sequences of VBS peptide fragments, researchers designed nondegenerate PCR primers to amplify an exact copy of an internal segment of the vbs gene. nih.gov This PCR product was then radiolabeled and used as a highly specific probe to efficiently screen the cDNA and genomic libraries, leading to the isolation of the full-length gene. nih.govresearchgate.net

PCR is also routinely used for gene verification and analysis. For instance, after performing gene replacement, PCR with specific primers can confirm the successful deletion or insertion of a gene at the correct locus. nih.govnih.gov Reverse transcription-PCR (RT-PCR), which amplifies mRNA, is used to study gene expression by quantifying the amount of vbs transcript under different conditions, providing insight into the transcriptional regulation of versicolorin B synthesis. asm.org

To definitively determine the function of the vbs/aflK gene, scientists have employed gene replacement and complementation strategies in Aspergillus species. nih.govexlibrisgroup.com In Aspergillus flavus, the aflK gene was deleted using a gene replacement technique. nih.gov This created a "knockout" mutant (ΔaflK) that was unable to produce versicolorin B and subsequently, aflatoxin. nih.gov

The function of the gene was confirmed through gene complementation. nih.gov By reintroducing a functional copy of the aflK gene into the deletion mutant, researchers were able to restore the production of aflatoxin. nih.govexlibrisgroup.com This process unequivocally demonstrated that aflK is essential for aflatoxin biosynthesis. nih.gov These studies also revealed an unexpected link between the aflK gene and the production of sclerotia, the overwintering structures of the fungus. nih.gov Similarly, deleting the related esterase gene, estA, which is involved in processing a precursor to versicolorin B, resulted in the accumulation of versiconal (B1263273) hemiacetal acetate (B1210297) (VHA) and versicolorin A (VA). asm.org

To investigate how the expression of aflatoxin pathway genes is regulated, researchers have utilized reporter gene systems. nih.govresearchgate.net The GUS reporter system, which uses the E. coliuidA gene encoding β-glucuronidase (GUS), is a prominent example. wikipedia.org In this system, the promoter region of a gene of interest, such as the ver-1 gene involved in processing versicolorin A, is fused to the GUS gene. nih.govresearchgate.netasm.org

This entire construct is then introduced into Aspergillus. nih.govresearchgate.net The activity of the promoter can be easily measured by assaying for GUS activity, which produces a colored or fluorescent product from a specific substrate. wikipedia.org Studies using a ver-1A-GUS fusion showed that the timing and accumulation pattern of the GUS protein mirrored that of the native Ver-1 protein, confirming that the gene's expression is controlled at the level of transcription. nih.govresearchgate.net These experiments also highlighted that the location of the reporter gene in the chromosome can significantly impact the level of its expression, demonstrating "position-dependent" regulation. nih.govnih.govasm.org

Gene Replacement and Complementation Techniques in Aspergillus

Protein Expression, Purification, and Characterization

Studying the Versicolorin B synthase (VBS) enzyme directly requires producing it in sufficient quantities, a task achieved through heterologous expression systems.

To produce large amounts of the VBS enzyme for characterization, its gene (vbs) has been expressed in foreign hosts (heterologous expression). nih.govnih.gov Initial attempts to express VBS in Escherichia coli resulted in the protein being aggregated into insoluble inclusion bodies, with only very small amounts of soluble but inactive enzyme being produced. nih.gov This was partly due to the fact that bacteria cannot perform the post-translational modifications, like glycosylation, that the fungal enzyme requires. nih.gov

Expression in a eukaryotic system, the yeast Saccharomyces cerevisiae, proved much more successful. nih.govannualreviews.org Using a yeast expression system that included a secretion signal, researchers were able to produce a soluble, active VBS enzyme. nih.gov The yeast-derived enzyme was properly glycosylated and had kinetic properties indistinguishable from the native enzyme isolated from Aspergillus. nih.gov This system yielded 50- to 100-fold more active enzyme than could be obtained from the native fungus, paving the way for detailed enzymatic studies. nih.gov

Table 2: Comparison of Heterologous Expression Systems for Versicolorin B Synthase (VBS)

| Expression Host | Outcome | Reason for Outcome | Reference |

|---|---|---|---|

| Escherichia coli | Mostly insoluble, inactive protein aggregates. | Lack of post-translational modifications (glycosylation). | nih.gov |

| Saccharomyces cerevisiae | Soluble, active, and correctly modified protein. | Eukaryotic system capable of proper protein folding and glycosylation. | nih.gov |

Chromatographic Purification Techniques (e.g., Isoelectric Focusing, FPLC, Ni-NTA Affinity Chromatography)

Transcriptional and Proteomic Analyses

To understand the regulation of versicolorin B synthesis, researchers analyze the expression of the genes and the accumulation of the proteins involved in the pathway.

Northern hybridization, or Northern blotting, is a technique used to detect and quantify specific messenger RNA (mRNA) molecules. This method has been widely applied to study the expression of genes within the aflatoxin biosynthetic cluster, including those involved in the steps leading to versicolorin B. usda.govtandfonline.com

Studies have shown that genes such as vbs (encoding versicolorin B synthase) and ordA are co-expressed with other aflatoxin biosynthesis genes. usda.gov The expression of these genes is often tightly regulated and occurs concurrently with the production of aflatoxins. usda.govmdpi.com For example, Northern blot analysis has demonstrated that the transcription of genes like pksA and nor-1 (B64425), which are involved in the early stages of the pathway, is significantly increased in the presence of both the regulatory proteins AflR and AflJ. tandfonline.com Furthermore, Northern blot analysis has been used to confirm the disruption of specific genes in knockout mutants, verifying that the intended gene is no longer transcribed. nih.govcapes.gov.br It has also been used to show that in certain Aspergillus flavus isolates, which lack portions of the aflatoxin gene cluster, the corresponding genes are not expressed. sci-hub.se

Western blotting is a technique used to detect specific proteins in a sample. In the context of versicolorin B research, it has been used to study the accumulation of enzymes involved in the aflatoxin pathway. nih.gov Polyclonal antibodies have been developed against several of these enzymes, including Ver-1 and OmtA. annualreviews.orgnih.govasm.org

Western blot analyses have shown that the accumulation of pathway enzymes like Nor-1, Ver-1, OmtA, and Vbs is temporally regulated, with protein levels peaking around 48 hours of growth under permissive conditions. annualreviews.org This pattern of accumulation often correlates with the onset and rate of aflatoxin production. asm.orgresearchgate.net For example, the Ver-1 protein was detected at the same time that aflatoxin B1 began to accumulate, and its levels peaked during the period of the highest rate of toxin synthesis. asm.orgresearchgate.net Western blotting has also been crucial for confirming the expression of fusion proteins in genetically modified strains and for verifying the absence of a protein in knockout mutants. asm.orgnih.govasm.org Additionally, this technique has been used to investigate the effects of environmental factors and chemical inhibitors on the expression of pathway proteins like AflR and SakA. nih.govmdpi.com

Advanced techniques like microarray analysis and RNA sequencing (RNA-Seq) allow for the simultaneous measurement of the expression levels of thousands of genes. These global analyses have provided a broader understanding of how regulatory factors influence the entire aflatoxin biosynthetic pathway, including the genes responsible for versicolorin B production.

Transcriptional profiling that compared wild-type Aspergillus parasiticus with a mutant lacking the key regulatory gene aflR (ΔaflR) identified 23 genes that were upregulated in the wild-type strain. oup.comnih.gov Notably, 20 of these genes were located within the aflatoxin biosynthetic cluster, demonstrating the central role of AflR in activating the pathway genes. oup.comnih.gov Similarly, RNA-Seq analysis of Aspergillus flavus showed that deleting aflR resulted in the significant downregulation of all 27 genes in the aflatoxin pathway. nih.gov

These global analyses have also been used to study the effects of inhibitors on aflatoxin biosynthesis. For instance, RNA-Seq revealed that ethanol (B145695) treatment downregulated 27 of the 30 aflatoxin cluster genes in A. flavus, including the complete inhibition of aflK (which encodes versicolorin B synthase). frontiersin.org Likewise, eugenol (B1671780) was found to downregulate 20 genes in the pathway. frontiersin.org In another study, global gene expression analysis of intestinal cells exposed to versicolorin A, a downstream product of versicolorin B, revealed significant alterations in gene expression related to mutagenicity, genotoxicity, and oxidative stress. nih.gov

| Technique | Regulatory Factor/Condition | Key Findings | Reference |

| Microarray | AflR deletion | AflR upregulates 20 genes within the aflatoxin cluster. | oup.comnih.gov |

| RNA-Seq | AflR deletion | Deletion of aflR leads to downregulation of the entire aflatoxin gene cluster. | nih.gov |

| RNA-Seq | Ethanol exposure | Ethanol downregulates most aflatoxin cluster genes, including aflK. | frontiersin.org |

| RNA-Seq | Eugenol exposure | Eugenol downregulates 20 genes in the aflatoxin pathway. | frontiersin.org |

| Transcriptome Analysis | Versicolorin A exposure | Versicolorin A alters gene expression related to toxicity in intestinal cells. | nih.gov |

This table highlights key findings from global gene expression studies and is not exhaustive.

Western Blotting for Protein Accumulation

Advanced Analytical Techniques for Pathway Intermediates

The identification and quantification of versicolorin B and other pathway intermediates are essential for understanding the biosynthetic flow. Modern analytical chemistry provides powerful tools for this purpose.

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are among the most powerful techniques for analyzing mycotoxins and their precursors. fssai.gov.inresearchgate.net These methods offer high sensitivity and specificity, allowing for the detection of low concentrations of compounds in complex mixtures. fssai.gov.in LC-MS has been used to analyze the metabolic profiles of various fungal mutants, helping to identify accumulated intermediates and elucidate the function of specific genes. biorxiv.org For example, in an analysis of Aspergillus flavus mutants, LC-MS confirmed a significant reduction in aflatoxin B1 production and an accumulation of versicolorin A in a strain where the aflX gene was disrupted. asm.org The technique can distinguish between different versicolorin-type compounds based on their retention times and mass-to-charge ratios. asm.org

High-performance liquid chromatography (HPLC), often coupled with fluorescence detection (FLD), is another widely used technique. nih.gov The natural fluorescence of aflatoxins and their precursors can be exploited for their detection. embrapa.br For compounds with weak fluorescence, derivatization steps can be employed to enhance their signal. nih.gov

These advanced analytical methods are crucial not only for fundamental research into the versicolorin B pathway but also for practical applications such as monitoring food and feed for aflatoxin contamination. researchgate.netnih.gov

Metabolomic Profiling for Biomarker Identification

Metabolomic profiling has become a critical tool in the study of versicolorin B, particularly for identifying biomarkers associated with fungal infections and mycotoxin contamination. mdpi.comresearchgate.net This approach analyzes the small-molecule metabolites present in biological systems to detect and quantify metabolic changes that occur due to pathogen-host interactions. mdpi.com By comparing the metabolic profiles of infected and non-infected individuals or samples, researchers can pinpoint unique metabolic signatures, including the presence of versicolorin B, which can serve as indicators of disease or contamination. mdpi.comnih.gov

One of the primary applications of metabolomic profiling in versicolorin B research is the early detection of aflatoxigenic fungi, such as Aspergillus flavus. researchgate.netnih.gov Aflatoxins are potent mycotoxins that pose a significant threat to food safety and public health. researchgate.net Versicolorin B is a key intermediate in the biosynthetic pathway of aflatoxins. mdpi.comnih.gov Research has demonstrated a high correlation (ranging from 0.71 to 0.95) between the presence of versicolorin B and the aflatoxin-producing capacity of Aspergillus strains. researchgate.netnih.gov This finding is significant because it suggests that versicolorin B can be used as an early biomarker to predict the risk of aflatoxin contamination in agricultural products, potentially 35 to 47 days in advance. researchgate.netnih.gov

In the context of clinical diagnostics, metabolomics offers a powerful method for the non-invasive detection of fungal infections. mdpi.com For instance, in immunocompromised patients, such as those with pediatric cancer, early and accurate diagnosis of invasive Aspergillus infections is crucial but remains a clinical challenge. mdpi.com Metabolomic analysis of patient plasma has shown that versicolorin B can be a potential biomarker to differentiate active fungal infections from mere colonization. mdpi.com This is achieved by identifying distinct metabolic shifts in biofluids caused by the metabolic activity of the fungus and the host's immune response. mdpi.com

The primary analytical technique employed in these metabolomic studies is Liquid Chromatography-Mass Spectrometry (LC-MS/MS). mdpi.com This method is highly sensitive and can detect a broad range of metabolites, even at low concentrations, making it ideal for identifying biomarkers like versicolorin B in complex biological samples. mdpi.com The data generated from LC-MS/MS is then subjected to sophisticated statistical analyses, including principal component analysis (PCA) and partial least squares discriminant analysis (PLS-DA), to identify the most significant metabolite features that can distinguish between different groups (e.g., infected vs. non-infected). mdpi.com

A study focusing on the early detection of aflatoxigenic Aspergillus species utilized untargeted metabolomics and machine learning to analyze 568 field samples of A. flavus. researchgate.netnih.gov This comprehensive analysis led to the development of a model that could identify aflatoxigenic strains with an accuracy of 97.8% based on the presence of specific biomarkers, including versicolorin B. researchgate.netnih.gov

The table below summarizes key findings from a metabolomic study aimed at identifying biomarkers for aflatoxigenic Aspergillus species.

| Biomarker | Correlation with Aflatoxin Production | Accuracy in Discerning Aflatoxigenic Species | Reference |

| Versicolorin B | High (0.71 to 0.95) | 97.8% (as part of a biomarker model) | researchgate.netnih.gov |

| 11-hydroxy-O-methylsterigmatocystin | High (0.71 to 0.95) | 97.8% (as part of a biomarker model) | researchgate.netnih.gov |

This data underscores the utility of metabolomic profiling in identifying robust biomarkers like versicolorin B for the early and accurate detection of mycotoxin contamination and fungal infections.

Future Directions and Research Perspectives in Versicolorin B Studies

Elucidation of Remaining Gaps in the Aflatoxin Biosynthetic Pathway

While significant progress has been made in outlining the aflatoxin biosynthetic pathway, some details, particularly in the later steps, remain unclear and may require the identification of additional enzymes. plantsciencejournal.com The conversion of versicolorin (B1264617) B (VERB) to versicolorin A (VERA) is a critical step that dictates the formation of the highly toxic B- and G-type aflatoxins. nih.govreviberoammicol.com This reaction is catalyzed by a desaturase, but the precise mechanisms and potential for other contributing enzymes are not fully understood. nih.govnih.gov

Furthermore, the pathway leading from versicolorin B to aflatoxin B2 (AFB2) and G2 (AFG2) involves a series of enzymatic reactions that are less characterized than the pathway to aflatoxin B1 (AFB1). annualreviews.org Research focusing on the enzymes that act on VERB and its downstream products will be crucial for a complete understanding of how the different forms of aflatoxins are produced. The identification of these enzymatic steps could reveal new targets for inhibiting the production of the most potent aflatoxins.

Detailed Structural and Mechanistic Studies of AflK and AflL

The enzymes AflK (versicolorin B synthase) and AflL (versicolorin B desaturase) are pivotal in the biosynthesis of aflatoxins, catalyzing the formation and subsequent conversion of versicolorin B. nih.govmdpi.com AflK is responsible for the cyclization of versiconal (B1263273) to form the bisfuran ring structure of VERB, a key step that imparts the mutagenic properties to aflatoxins. annualreviews.orgnih.gov AflL, a cytochrome P-450 monooxygenase, then desaturates VERB to VERA. plantsciencejournal.comnih.gov

Future research should prioritize obtaining high-resolution crystal structures of both AflK and AflL. These structures would provide invaluable insights into their active sites, substrate binding, and catalytic mechanisms. For instance, understanding the precise mechanism of AflK could explain how it can catalyze two different reactions in the aflatoxin B1 pathway. nih.gov Similarly, detailed mechanistic studies on AflL could reveal how it specifically targets the bisfuran ring of VERB for desaturation. This knowledge could be leveraged to design specific inhibitors that block the production of the more potent aflatoxins.

Investigation of Post-Translational Modifications and their Impact on Enzyme Activity

Post-translational modifications (PTMs) are crucial for regulating protein function and are increasingly recognized as important in fungal secondary metabolism. mdpi.comresearchgate.netnih.gov PTMs such as phosphorylation, acetylation, and glycosylation can alter enzyme activity, stability, and localization. embopress.orgresearchgate.net

Global acetylome analysis in Aspergillus flavus has revealed that numerous proteins involved in aflatoxin biosynthesis are acetylated. nih.gov For example, AflO, an O-methyltransferase acting downstream of versicolorin B, is acetylated at specific lysine (B10760008) residues, and mutations at these sites affect aflatoxin production. nih.gov Similarly, phosphorylation of the regulatory protein VeA is necessary for the initiation of aflatoxin biosynthesis. mdpi.com

Future studies should investigate whether AflK and AflL are subject to PTMs. Identifying specific modifications and their impact on enzyme kinetics and stability could uncover novel regulatory mechanisms. This could lead to strategies that manipulate these modifications to reduce or eliminate aflatoxin production.

Exploration of Regulatory Networks Beyond Aflatoxin Biosynthesis

The production of aflatoxins is not solely controlled by the genes within the aflatoxin biosynthetic cluster. A complex network of global regulatory factors and signaling pathways influences the expression of these genes. plantsciencejournal.commdpi.comfrontiersin.org These include transcription factors like LaeA and VeA, which have a broad impact on secondary metabolism. plantsciencejournal.commdpi.com

Recent research has begun to uncover crosstalk between the aflatoxin pathway and other cellular processes, such as stress response and primary metabolism. biorxiv.orgelifesciences.orgelifesciences.org For example, the TOR signaling pathway, a central regulator of cell growth, also plays a role in aflatoxin production. elifesciences.orgelifesciences.org Additionally, nitrogen and carbon source availability can influence aflatoxin synthesis through the action of regulatory proteins like AreA. mdpi.comfrontiersin.org

Future investigations should aim to map these complex regulatory networks in greater detail. Understanding how environmental signals are transduced to regulate the aflatoxin gene cluster, including the genes responsible for versicolorin B metabolism, could provide new avenues for controlling aflatoxin contamination through agricultural practices or the development of targeted inhibitors.

Development of Novel Research Tools and Methodologies for Fungal Secondary Metabolite Analysis

Advances in multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, have revolutionized the study of fungal secondary metabolism. nih.govnih.govmdpi.com These tools allow for a more comprehensive analysis of the complex biological processes involved in the production of compounds like versicolorin B.

The development of more sensitive and high-throughput analytical methods is essential for detecting and quantifying versicolorin B and other pathway intermediates. asm.org In silico tools for genome mining can help identify novel biosynthetic gene clusters and predict the production of new secondary metabolites. researchgate.net Furthermore, the establishment of CRISPR/Cas9-based genome editing tools for fungi has facilitated targeted gene deletions and modifications, enabling more precise functional analysis of genes like aflK and aflL. europa.eunih.gov

Future research should continue to leverage and refine these advanced methodologies. Integrating data from multiple omics platforms will be key to building comprehensive models of the aflatoxin biosynthetic network. These models will not only enhance our fundamental understanding of fungal secondary metabolism but also aid in the development of effective strategies to mitigate aflatoxin contamination in food and feed.

Q & A

Q. How can systems biology approaches integrate versicolorin B(1−) data into broader aflatoxin pathway models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations